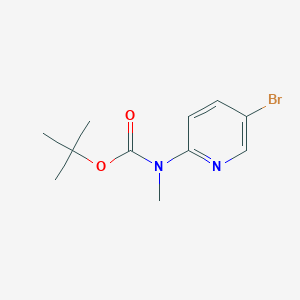

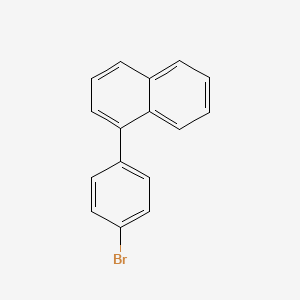

![molecular formula C12H7BrO4 B1338731 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) CAS No. 88051-30-3](/img/structure/B1338731.png)

4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Drug Development

The structural similarity of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) to quinoxaline 1,4-dioxides suggests potential in the development of antibacterial drugs. Quinoxaline derivatives have been utilized in clinics and agriculture due to their broad spectrum of biological activity against bacterial infections .

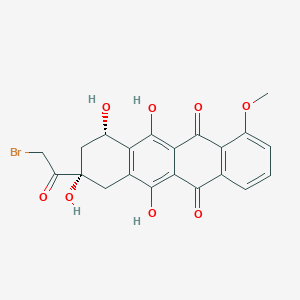

Oncological Research

Compounds with dioxine structures, like our subject compound, are often explored for their anticancer properties. Their interaction with proteins, enzymes, and receptors through various types of bonds makes them candidates for novel anticancer compounds .

Treatment of Protozoal Infections

The dioxine moiety is also found in drugs targeting protozoal infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis. The compound’s ability to form stable interactions with biological targets can be harnessed in the treatment of these diseases .

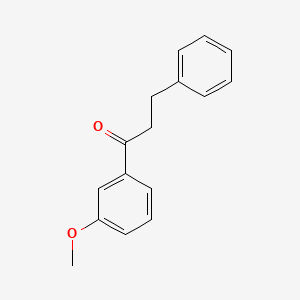

Agricultural Chemicals

Due to its reactivity, 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) could be used to synthesize novel materials with applications in agriculture. This could include the development of new pesticides or growth regulators .

Organic Photovoltaic Materials

The compound’s strong electron-deficient nature makes it a candidate for use in organic photovoltaics. It could serve as a building block for low-molecular-weight chromophores in solar cells, contributing to the development of cost-effective and efficient energy solutions .

OLED Component Synthesis

Similarly, in the field of organic electronics, 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) could be employed in the synthesis of components for organic light-emitting diodes (OLEDs). Its electron-deficient properties are valuable for creating materials that emit light when an electric current is applied .

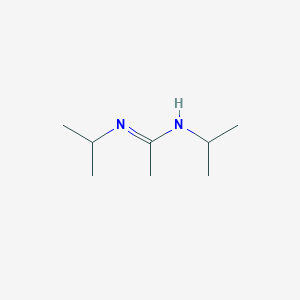

Synthesis of Novel Heterocycles

The compound’s unique structure offers potential for exploring new reactions, particularly in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry for their diverse biological properties.

Material Science

Lastly, the compound’s intricate structure and reactivity profile make it an invaluable asset for researchers in material science. It could be used to create new materials with specific properties for advanced applications.

Propiedades

IUPAC Name |

2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYFWDZJHOTNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516357 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) | |

CAS RN |

88051-30-3 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)